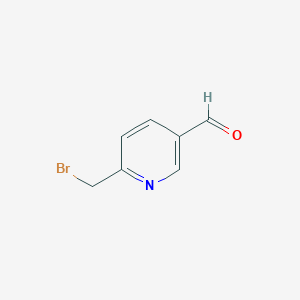

6-Bromomethyl-3-pyridinecarboxaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNO |

|---|---|

Molecular Weight |

200.03 g/mol |

IUPAC Name |

6-(bromomethyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H6BrNO/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4-5H,3H2 |

InChI Key |

NMNJWXQEKPTCSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C=O)CBr |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 6 Bromomethyl 3 Pyridinecarboxaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, where the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgmasterorganicchemistry.comyoutube.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) during this process. libretexts.orglibretexts.org

The reaction can be promoted under basic or acidic conditions.

Base-Promoted Addition: Strong nucleophiles (e.g., Grignard reagents, organolithium reagents, cyanide ion) attack the carbonyl carbon directly. The resulting alkoxide is protonated in a subsequent workup step. libretexts.org

Acid-Catalyzed Addition: Weak nucleophiles (e.g., water, alcohols) require acid catalysis. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weak nucleophile. libretexts.org

For 6-Bromomethyl-3-pyridinecarboxaldehyde, a variety of nucleophiles can add to the carbonyl group.

| Nucleophile (Nu⁻) | Product Type | General Reaction |

|---|---|---|

| Grignard Reagent (R-MgBr) | Secondary Alcohol | Py-CH=O + R-MgBr → Py-CH(R)-OMgBr → Py-CH(R)-OH |

| Cyanide (CN⁻) | Cyanohydrin | Py-CH=O + HCN → Py-CH(OH)-CN |

| Hydride (H⁻ from NaBH₄, LiAlH₄) | Primary Alcohol | Py-CH=O + [H⁻] → Py-CH₂-O⁻ → Py-CH₂-OH |

| Alcohol (R'-OH) | Hemiacetal / Acetal | Py-CH=O + R'-OH ⇌ Py-CH(OH)-OR' |

Aldehydes readily undergo condensation reactions with primary amines to form imines (also known as Schiff bases). organic-chemistry.org This reversible, acid-catalyzed reaction begins with the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. nih.gov Subsequent protonation of the hydroxyl group converts it into a good leaving group (water), which is eliminated to form an iminium ion. Deprotonation of the nitrogen then yields the final imine product. The reaction is often driven to completion by removing the water that is formed.

The general mechanism is as follows:

Nucleophilic attack by the primary amine (R-NH₂) on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group by an acid catalyst.

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to yield the imine.

This reaction allows for the conversion of the aldehyde functionality of this compound into a C=N double bond, providing a route to more complex nitrogen-containing heterocyclic structures.

While nucleophilic addition is the most common pathway for aldehydes, radical reactions at the carbonyl group can also occur, though they are less frequent. These reactions typically require a radical initiator. One example of a radical reaction involving carbonyls is the Pinacol coupling, which is a reductive dimerization of aldehydes or ketones to form a 1,2-diol. This reaction often uses samarium(II) iodide or other single-electron transfer agents. Another process is radical decarbonylation, which can occur at high temperatures or photochemically, leading to the loss of carbon monoxide and formation of a pyridyl radical, although this is an extreme and often synthetically undesirable pathway.

Reactivity of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the pyridine (B92270) ring at the 6-position is structurally analogous to a benzylic halide. This makes it significantly more reactive than a typical alkyl halide in nucleophilic substitution and radical reactions due to the ability of the adjacent aromatic pyridine ring to stabilize intermediates.

The C-Br bond in the bromomethyl group is polarized, with the carbon atom being electrophilic. This site is highly susceptible to attack by a wide range of nucleophiles, displacing the bromide ion, which is a good leaving group. This substitution can proceed through either an Sₙ2 or, less commonly, an Sₙ1 mechanism. masterorganicchemistry.comorganic-chemistry.org

Sₙ2 Pathway: The Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. organic-chemistry.orglumenlearning.com This pathway is favored for primary halides like the bromomethyl group because the carbon atom is sterically accessible. organic-chemistry.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. lumenlearning.comyoutube.com

Sₙ1 Pathway: The Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. masterorganicchemistry.com The first, rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The second step is the rapid attack of a nucleophile on the planar carbocation. organic-chemistry.org While the substrate is a primary halide, an Sₙ1 pathway could be possible if the resulting carbocation is sufficiently stabilized. The pyridine ring can stabilize an adjacent positive charge through resonance, making the formation of a pyridyl-stabilized carbocation more favorable than a simple primary carbocation. Sₙ1 reactions are favored by polar protic solvents, which can solvate both the departing leaving group and the carbocation intermediate, and by weak nucleophiles. youtube.comkhanacademy.org

| Factor | Sₙ2 Pathway | Sₙ1 Pathway |

|---|---|---|

| Substrate | Favored (Primary halide) | Possible due to resonance stabilization of carbocation |

| Nucleophile | Favored by strong, unhindered nucleophiles | Favored by weak or neutral nucleophiles (e.g., H₂O, ROH) |

| Solvent | Favored by polar aprotic solvents (e.g., Acetone, DMSO) | Favored by polar protic solvents (e.g., Water, Ethanol) |

| Kinetics | Second-order: Rate = k[Substrate][Nu] | First-order: Rate = k[Substrate] |

| Stereochemistry | Inversion of configuration (not applicable here) | Racemization (not applicable here) |

The reaction of this compound with various nucleophiles via substitution provides a powerful method for introducing diverse functionalities at the 6-position of the pyridine ring.

The C-Br bond in the bromomethyl group is relatively weak and can be cleaved homolytically to form a carbon-centered radical. This radical is, like the carbocation, stabilized by the adjacent pyridine ring. A common radical reaction is reductive dehalogenation, which replaces the bromine atom with a hydrogen atom. This is typically achieved using a radical initiator (like AIBN) and a radical propagating agent such as Tributyltin hydride (Bu₃SnH). libretexts.org

The mechanism proceeds via a radical chain reaction:

Initiation: A radical initiator (e.g., AIBN) generates a tributyltin radical (Bu₃Sn•) from tributyltin hydride.

Propagation:

The tributyltin radical abstracts the bromine atom from this compound to form Tributyltin bromide and a resonance-stabilized pyridylmethyl radical.

This pyridylmethyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, forming the reduced product (6-methyl-3-pyridinecarboxaldehyde) and regenerating the tributyltin radical, which continues the chain.

Termination: Two radicals combine to end the chain reaction.

This pathway allows for the selective removal of the bromine atom without affecting the aldehyde group.

Elimination Reactions to Form Olefins

The 6-bromomethyl group on the pyridine ring is analogous to a benzylic halide, making it susceptible to elimination reactions to form an exocyclic double bond. This transformation, typically induced by a base, proceeds via either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, depending on the reaction conditions. libretexts.org

In an E2 mechanism , a strong, sterically hindered base can abstract a proton from the methyl group, while the bromide ion is simultaneously expelled in a single concerted step. libretexts.orglibretexts.org This pathway is favored by strong bases and conditions that discourage substitution. The resulting product is 6-methylene-3-pyridinecarboxaldehyde.

Alternatively, under conditions that favor carbocation formation (e.g., a weaker base and a polar protic solvent), the reaction may proceed through an E1 mechanism . The departure of the bromide ion forms a relatively stable pyridyl-6-methyl carbocation, which is stabilized by the adjacent aromatic ring. A base then removes a proton from the methyl group to form the final olefin product. libretexts.org

The stability of the resulting conjugated system, where the newly formed double bond is in conjugation with the pyridine ring, provides a thermodynamic driving force for the elimination process.

Table 1: Conditions and Plausible Mechanisms for Olefin Formation

| Reaction Conditions | Proposed Mechanism | Major Product |

|---|---|---|

| Strong, non-nucleophilic base (e.g., DBU, t-BuOK) in an aprotic solvent (e.g., THF) | E2 (Bimolecular Elimination) libretexts.org | 6-methylene-3-pyridinecarboxaldehyde |

| Weak base in a polar protic solvent (e.g., Ethanol, heat) | E1 (Unimolecular Elimination) libretexts.org | 6-methylene-3-pyridinecarboxaldehyde |

Cooperative Reactivity Between Aldehyde and Bromomethyl Groups

The proximate positioning of the aldehyde and bromomethyl groups in this compound allows for cooperative reactivity, leading to the formation of fused heterocyclic systems. Through intramolecular cyclization or by reacting with a common reagent, these two functional groups can act in concert to build more complex molecular architectures. nih.gov

One significant application of this cooperative reactivity is in the synthesis of thieno[2,3-c]pyridines, a class of compounds investigated for their pharmacological potential. nih.govresearchgate.net For instance, in a modified Gewald reaction, the aldehyde can undergo condensation with an active methylene nitrile (e.g., ethyl cyanoacetate) while the bromomethyl group provides a site for subsequent intramolecular cyclization with a sulfur source, ultimately forming the fused thiophene ring. kuleuven.be

Another potential pathway involves the reaction with a binucleophilic reagent. For example, a reagent containing both a thiol and an amine group could first react with the aldehyde to form an imine or with the bromomethyl group via nucleophilic substitution. The remaining nucleophilic center could then attack the other functional group, leading to a fused ring system. Such strategies are pivotal in constructing diverse heterocyclic libraries from relatively simple precursors. beilstein-journals.orgnih.gov

Table 2: Examples of Cooperative Reactions for Fused Heterocycle Synthesis

| Reagents | Plausible Intermediate | Final Product Class |

|---|---|---|

| Ethyl cyanoacetate, Sulfur, Base | Knoevenagel condensation product, followed by S-alkylation and cyclization | Thieno[2,3-c]pyridine researchgate.net |

| 2-Aminoethanethiol | Initial reaction at either aldehyde or bromomethyl, followed by intramolecular cyclization | Fused thiazine-pyridine derivative |

| Hydrazine derivatives | Formation of hydrazone, followed by intramolecular N-alkylation | Fused pyridazino-pyridine derivative |

Pyridine Ring Activation and Functionalization Strategies

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it resistant to many common aromatic functionalization reactions. However, several strategies exist to overcome this low reactivity.

Electrophilic Aromatic Substitution (EAS) reactions, such as nitration or Friedel-Crafts acylation, are generally difficult to perform on pyridine rings. The nitrogen atom deactivates the ring towards electrophilic attack. Furthermore, the presence of the electron-withdrawing aldehyde group in this compound further deactivates the ring, making standard EAS conditions largely ineffective. Under forced conditions, electrophiles tend to add to the nitrogen atom, which further deactivates the ring.

A primary alternative to direct EAS is the activation of the pyridine ring through the formation of a Pyridine N-oxide . The N-oxide oxygen atom is electron-donating through resonance, which increases the electron density on the pyridine ring, particularly at the 2- and 4-positions (ortho and para to the nitrogen). scripps.eduyoutube.com This activation makes the ring more susceptible to both electrophilic and nucleophilic substitution reactions. youtube.com For this compound, N-oxidation would activate the C4 and C2 positions, allowing for subsequent functionalization that is otherwise challenging. arkat-usa.org

Metal-catalyzed cross-coupling reactions are a powerful and versatile tool for the functionalization of pyridine rings. These methods avoid the limitations of EAS by employing different mechanistic pathways, often involving oxidative addition and reductive elimination cycles.

Common cross-coupling reactions applicable to pyridine derivatives include:

Suzuki Coupling: Reaction of a halopyridine with a boronic acid or ester, catalyzed by a palladium complex.

Stille Coupling: Coupling of a halopyridine with an organostannane reagent, catalyzed by palladium.

Negishi Coupling: Reaction between a halopyridine and an organozinc reagent, typically catalyzed by palladium or nickel.

C-H Activation/Functionalization: In more advanced methods, a transition metal catalyst can directly activate a C-H bond on the pyridine ring, allowing for coupling with a variety of partners without the need for a pre-installed halogen.

For a molecule like this compound, if a halogen were present on the ring (e.g., at the 2-, 4-, or 5-position), it could serve as a handle for these cross-coupling reactions. Alternatively, direct C-H functionalization methods could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine core.

Rearrangement Reactions Involving Pyridine N-Oxides and Aldehydes

The N-oxide of this compound is a key intermediate not only for ring functionalization but also for powerful rearrangement reactions. The most notable of these is the Boekelheide reaction , which involves the rearrangement of an α-alkylpyridine N-oxide upon treatment with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.orgresearchgate.net

In the context of the N-oxide of the title compound, the "bromomethyl" group is at the α-position (C6) relative to the pyridine nitrogen. The mechanism proceeds as follows:

Acylation: The N-oxide oxygen attacks the anhydride, forming an O-acylpyridinium intermediate.

Deprotonation: A base (e.g., the acetate anion) removes a proton from the α-carbon (the bromomethyl group), forming a neutral ylide-like intermediate.

acs.orgacs.org-Sigmatropic Rearrangement: This intermediate undergoes a concerted acs.orgacs.org-sigmatropic rearrangement, a highly favorable pericyclic reaction. ic.ac.ukchemtube3d.com This step transfers the acyl group from the N-oxide oxygen to the side-chain carbon.

Hydrolysis: Subsequent hydrolysis of the resulting ester yields the corresponding pyridyl carbinol (hydroxymethyl) derivative. acs.orgscispace.comyoutube.com

This rearrangement provides a strategic method to transform the bromomethyl group into a hydroxymethyl group, which can then be further oxidized to an aldehyde, offering a route to synthesize 2,5-diformylpyridine derivatives. The reaction is known for its efficiency and can often be performed under relatively mild conditions, especially when using TFAA. wikipedia.org

Strategic Applications of 6 Bromomethyl 3 Pyridinecarboxaldehyde As a Building Block

Construction of Complex Heterocyclic Systems

Ring Annulation and Cascade Reactions

There is no available literature detailing the application of 6-Bromomethyl-3-pyridinecarboxaldehyde in ring annulation or cascade reactions to form heterocyclic systems.

Formation of Functionalized Piperidine (B6355638) Derivatives

The synthesis of functionalized piperidine derivatives from this compound has not been described in the reviewed scientific literature.

Polymer and Material Science Applications

Preparation of Porous Organic Polymers

No research was found that documents the use of this compound in the preparation of porous organic polymers.

Incorporation into Functional Polymers and Composites

There are no available studies on the incorporation of this compound into functional polymers or composite materials.

Design of Stimuli-Responsive Materials

The aldehyde and bromomethyl groups of this compound offer convenient handles for incorporation into polymeric structures, leading to the development of "smart" materials that can respond to external stimuli such as light, pH, or the presence of specific analytes. These materials are at the forefront of materials science, with potential applications in drug delivery, sensing, and self-healing materials.

Development of Advanced Organic Scaffolds

The unique combination of reactive sites in this compound makes it an ideal precursor for the synthesis of sophisticated organic frameworks with tailored properties. These scaffolds form the basis for various functional molecules, including fluorescent probes and precursors for complex chemical reactions.

Synthesis of Fluorescent Probes

The pyridine (B92270) ring is a common component in many fluorophores due to its electron-withdrawing nature, which can influence the photophysical properties of a molecule. This compound serves as a valuable building block for creating fluorescent probes for the detection of various analytes, including metal ions and organic molecules.

For example, this compound can be used in the preparation of porous organic polymers (POPs) that function as fluorescent sensors. The aldehyde group can be used to form imine linkages with amine-containing monomers, while the bromomethyl group can undergo further reactions to introduce other functionalities or to act as a cross-linking site. The resulting porous structure of the polymer allows for the diffusion of analytes, and the pyridine units integrated into the framework can act as binding sites. Upon binding of an analyte, such as palladium(II) ions or organic dyes, the fluorescence of the polymer can be either quenched or enhanced, providing a detectable signal.

The design of such probes often involves tuning the electronic properties of the pyridine-containing scaffold to achieve high sensitivity and selectivity for the target analyte. The specific binding interactions between the pyridine nitrogen and the analyte are crucial for the sensing mechanism.

| Probe Derivative | Target Analyte | Sensing Mechanism |

| Porous Organic Polymer | Palladium(II) | Fluorescence Quenching |

| Porous Organic Polymer | Organic Dyes | Fluorescence Quenching/Enhancement |

Precursors for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The bifunctional nature of this compound makes it an attractive substrate for such reactions, enabling the rapid construction of diverse heterocyclic scaffolds.

The aldehyde group can readily participate in classic MCRs, such as the Biginelli or Hantzsch reactions, to form substituted dihydropyrimidines or dihydropyridines, respectively. The bromomethyl group can then be used for post-MCR modifications, allowing for the introduction of additional diversity and complexity. For instance, it can serve as an anchor point for attaching the synthesized scaffold to a solid support for combinatorial library synthesis or for introducing other functional groups through nucleophilic substitution reactions. This approach provides a streamlined pathway to libraries of complex molecules with potential applications in drug discovery and materials science.

Ligand Development in Catalysis

The pyridine nitrogen in this compound provides a key coordination site for metal ions, making it a valuable starting material for the synthesis of ligands for catalysis. The aldehyde and bromomethyl groups can be elaborated to introduce other donor atoms and chiral centers, leading to the formation of multidentate and asymmetric ligands.

Chelation Properties and Coordination Chemistry

The aldehyde group of this compound can be readily converted into other functional groups, such as imines (via condensation with primary amines) or alcohols (via reduction), which can act as additional donor sites for metal chelation. For example, reaction with a primary amine containing another donor group (e.g., another pyridine, an alcohol, or a thiol) can lead to the formation of tridentate or tetradentate Schiff base ligands.

The resulting ligands can form stable complexes with a variety of transition metals. The coordination geometry and electronic properties of these metal complexes are influenced by the nature of the donor atoms, the chelate ring sizes, and the substituents on the pyridine ring. The bromomethyl group can be further functionalized to introduce steric bulk or electronic-donating/withdrawing groups, thereby fine-tuning the properties of the resulting metal complex for specific catalytic applications.

The coordination chemistry of these ligands is fundamental to their application in catalysis, as the metal center's reactivity is directly modulated by the ligand environment.

Design of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is of paramount importance for asymmetric catalysis, which aims to produce enantiomerically pure compounds. This compound can serve as a scaffold for the synthesis of chiral ligands by introducing chirality through the modification of its functional groups.

For instance, the aldehyde can be reacted with a chiral amine or alcohol to introduce a stereocenter. The resulting chiral Schiff base or ether can then act as a ligand for a metal catalyst. Alternatively, the bromomethyl group can be substituted with a chiral nucleophile. The pyridine nitrogen, along with the newly introduced chiral moiety, can then coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction.

The modular nature of this approach allows for the synthesis of a library of chiral ligands with varying steric and electronic properties, which can be screened for optimal performance in a specific asymmetric transformation. While the direct application of this compound in the synthesis of highly successful chiral ligands is an area of ongoing research, its potential as a versatile starting material is evident. The ability to independently modify the two functional groups provides a powerful tool for the rational design of novel chiral ligands.

| Ligand Type | Synthetic Strategy | Potential Application |

| Chiral Schiff Base | Condensation of aldehyde with a chiral amine | Asymmetric C-C bond formation |

| Chiral Ether | Reaction of bromomethyl group with a chiral alcohol | Asymmetric hydrogenation |

Mechanistic Investigations of 6 Bromomethyl 3 Pyridinecarboxaldehyde Transformations

Elucidation of Reaction Pathways and Intermediates

A complete elucidation of the reaction pathways for 6-Bromomethyl-3-pyridinecarboxaldehyde would involve identifying the sequence of elementary steps through which transformations occur. This includes the characterization of any transient intermediates that are formed and consumed during the reaction. Standard methods for these investigations involve a combination of experimental techniques, such as chromatography and spectroscopy, to isolate and identify products and intermediates, alongside computational modeling to map potential energy surfaces. However, specific studies detailing these pathways for this compound are not currently available.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how reaction rates are affected by reactant concentrations, temperature, and other variables. Such studies for a compound like this compound would typically involve monitoring the concentration of the reactant or a product over time using techniques like UV-Vis spectroscopy, NMR, or HPLC. The data obtained would be used to derive a rate law, offering insights into the composition of the rate-determining step. At present, there is a lack of published kinetic data or specific rate laws for the transformations of this compound.

Spectroscopic Analysis of Transient Species

The direct observation and characterization of short-lived intermediates are crucial for confirming proposed reaction mechanisms. Techniques such as flash photolysis, stopped-flow spectroscopy, and matrix isolation can be coupled with detection methods like UV-Vis, IR, or EPR spectroscopy to analyze transient species. These analyses provide structural information about fleeting intermediates, which is essential for piecing together the reaction mechanism. No specific spectroscopic studies focused on the transient species involved in reactions of this compound have been reported in the available literature.

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction. By replacing an atom in this compound with one of its isotopes (e.g., ¹³C, ²H, or ¹⁵N), researchers can track bond-forming and bond-breaking steps. The position of the isotopic label in the products, as determined by mass spectrometry or NMR spectroscopy, provides unambiguous evidence for or against proposed mechanistic pathways. There are no documented isotopic labeling experiments that have been performed to elucidate the mechanisms of this compound transformations.

Radical Trapping Experiments and Radical Clock Probes

To determine if a reaction involving this compound proceeds through a radical mechanism, radical trapping experiments would be employed. These experiments introduce a "trap" molecule that reacts selectively with radical intermediates to form a stable, easily identifiable product. Similarly, radical clock probes, which are molecules that undergo a predictable unimolecular rearrangement at a known rate, can be used to time the lifetime of a radical intermediate. The absence of published research in this area means there is no current evidence from radical trapping or clock probe experiments to suggest or rule out radical pathways for this compound.

Influence of Catalysts and Reagents on Reaction Mechanisms

The mechanism of a transformation can be significantly altered by the presence of a catalyst or by changing the reagents. Catalysts can open up new, lower-energy reaction pathways, while different reagents can favor alternative mechanistic routes. A thorough investigation would involve studying how various acids, bases, transition metal catalysts, or other reagents affect the outcome and rate of reactions involving this compound. Such systematic studies are necessary to build a comprehensive mechanistic picture but have not been specifically reported for this compound.

Computational Chemistry Approaches to 6 Bromomethyl 3 Pyridinecarboxaldehyde Reactivity

Future Directions in Research on 6 Bromomethyl 3 Pyridinecarboxaldehyde

Development of Novel and Sustainable Synthetic Routes

Future research would necessarily begin with the development of efficient and sustainable methods for the synthesis of 6-Bromomethyl-3-pyridinecarboxaldehyde. Current synthetic chemistry emphasizes the use of environmentally benign reagents, solvents, and catalysts. Researchers would likely explore pathways that minimize waste and energy consumption. Potential starting materials could include commercially available pyridine (B92270) derivatives, with a focus on introducing the bromomethyl and carboxaldehyde functionalities through selective and high-yielding reactions. Methodologies such as C-H activation or enzymatic transformations could be investigated to enhance the sustainability of the synthesis.

Table 1: Potential Sustainable Synthesis Strategies

| Approach | Potential Reagents/Catalysts | Advantages |

| Catalytic C-H Functionalization | Transition metal catalysts (e.g., Palladium, Rhodium) | High atom economy, reduces pre-functionalization steps |

| Biocatalysis | Engineered enzymes (e.g., halogenases, oxidases) | High selectivity, mild reaction conditions, biodegradable |

| Photoredox Catalysis | Visible-light active photocatalysts | Use of light as a renewable energy source, mild conditions |

Exploration of New Reactivity Modes and Transformations

Once a reliable synthetic route is established, the exploration of the unique reactivity of this compound would be a primary focus. The compound possesses two key reactive sites: the aldehyde group and the benzylic bromide. Future studies would investigate how these functional groups can be selectively transformed or participate in tandem reactions. The interplay between the electron-withdrawing nature of the pyridine ring and the aldehyde group, combined with the reactivity of the bromomethyl group, could lead to novel chemical transformations. This could include the development of new multicomponent reactions or cascade sequences to rapidly build molecular complexity.

Advanced Applications in Complex Molecule Synthesis

The bifunctional nature of this compound would make it a potentially valuable building block in the synthesis of complex molecules, particularly in medicinal and materials chemistry. chemimpex.com The pyridine core is a common motif in pharmaceuticals. chemimpex.com Future work could focus on incorporating this scaffold into novel drug candidates or functional materials. Its ability to undergo reactions at two distinct points could be exploited in the synthesis of macrocycles or complex heterocyclic systems, which are often challenging to prepare. chemimpex.com

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. nih.gov Future research on this compound would benefit from the application of these technologies. nih.gov Developing a continuous flow synthesis would allow for the safe handling of potentially reactive intermediates and reagents on a larger scale. nih.gov Furthermore, an automated platform could be used to rapidly screen reaction conditions and explore the reactivity of the compound with a wide range of substrates, accelerating the discovery of new applications.

Table 2: Advantages of Flow Chemistry for this compound Research

| Feature | Benefit |

| Enhanced Heat and Mass Transfer | Improved reaction control and safety |

| Scalability | Facile transition from laboratory to production scale |

| Automation | High-throughput screening of reaction parameters |

| In-line Analysis | Real-time reaction monitoring and optimization |

Synergistic Experimental and Computational Research Programs

A modern approach to understanding a new chemical entity involves a close collaboration between experimental and computational chemistry. materialsciencejournal.org Future research on this compound should employ computational tools, such as Density Functional Theory (DFT), to predict its structure, reactivity, and spectroscopic properties. materialsciencejournal.org These theoretical calculations can guide experimental work by identifying the most promising reaction pathways and helping to elucidate complex reaction mechanisms. This synergistic approach can significantly reduce the time and resources required to fully characterize the compound and unlock its synthetic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromomethyl-3-pyridinecarboxaldehyde, and how can researchers maximize yield while minimizing byproducts?

- Methodological Answer :

- Synthetic Pathways : Start with 3-pyridinecarboxaldehyde derivatives. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ or DMF. Optimize reaction temperature (60–80°C) and stoichiometry (1.1–1.3 eq NBS) to suppress over-bromination .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/ether mixtures, leveraging the compound’s solubility in polar aprotic solvents .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and quench promptly to avoid hydrolysis of the aldehyde group.

Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Expect a singlet for the aldehyde proton (~10.0 ppm) and distinct splitting patterns for pyridine protons (e.g., H-2 at ~8.5 ppm, H-4 at ~7.8 ppm). The bromomethyl group (-CH₂Br) appears as a singlet (~4.5 ppm) .

- ¹³C NMR : Aldehyde carbon at ~190 ppm, pyridine carbons between 120–150 ppm, and CH₂Br at ~30 ppm.

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%). Retention time typically 8–10 min .

- Melting Point : Confirm purity with a sharp melting point (94–96°C) .

Q. How can researchers efficiently remove common impurities, such as unreacted starting materials or di-brominated byproducts?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect di-brominated species (e.g., [M+2]+ isotopic pattern).

- Purification Strategies :

- Liquid-Liquid Extraction : Separate polar impurities using EtOAc/water phases.

- Flash Chromatography : Optimize solvent gradients (e.g., 5–30% EtOAc in hexane) to resolve bromomethyl derivatives from di-brominated analogs .

Advanced Research Questions

Q. How can contradictory reactivity data in cross-coupling reactions involving this compound be systematically resolved?

- Methodological Answer :

- Controlled Experiments : Compare Suzuki-Miyaura coupling yields under varying conditions (e.g., Pd catalysts: Pd(PPh₃)₄ vs. PdCl₂(dppf), bases: K₂CO₃ vs. Cs₂CO₃).

- Mechanistic Probes : Use DFT calculations to assess electronic effects of the pyridine ring on bromomethyl reactivity. The electron-withdrawing aldehyde group may deactivate the adjacent CH₂Br, requiring stronger bases for effective coupling .

- Data Reconciliation : Apply mediation analysis (e.g., bootstrapping) to isolate variables causing yield discrepancies, as demonstrated in longitudinal studies of reaction parameters .

Q. What experimental strategies mitigate the instability of the aldehyde group during storage and reactions?

- Methodological Answer :

- Storage Conditions : Store at -20°C under inert atmosphere (Ar/N₂) to prevent oxidation. Use stabilizers like BHT (0.1% w/w) in solution phases .

- In Situ Protection : Temporarily protect the aldehyde as a dimethyl acetal (e.g., using MeOH/H+ catalysis) during bromination, then deprotect with aqueous HCl .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor aldehyde integrity via FTIR (C=O stretch at ~1700 cm⁻¹) .

Q. How does the electronic nature of the pyridine ring influence the reactivity of bromomethyl and aldehyde groups in mechanistic studies?

- Methodological Answer :

- Substituent Effects : The electron-deficient pyridine ring enhances electrophilicity of the bromomethyl group, facilitating nucleophilic substitutions (e.g., SN2 with amines). Conversely, the aldehyde’s conjugation with the ring reduces its electrophilicity, requiring acidic or Lewis-acid-catalyzed reactions (e.g., aldol condensations) .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates of bromomethyl displacement with varying nucleophiles (e.g., thiols vs. amines).

Key Research Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.